![molecular formula C7H11N3O2S B11748609 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine](/img/structure/B11748609.png)
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine
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Overview
Description
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyrimidine with ethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and sulfonamides .
Scientific Research Applications
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can disrupt normal enzyme function and affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyrimidine ring but have different substituents, leading to variations in their chemical and biological properties.
Azinyl azolyl pyrimidines: These compounds have additional heterocyclic rings attached to the pyrimidine core, which can enhance their coordination chemistry properties.
N-(Pyridin-2-yl)amides: These compounds are structurally similar but contain an amide group instead of a sulfonamide group, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N4O2S
- Molecular Weight : 216.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological targets. The sulfonamide group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to the inhibition of enzyme activity. This mechanism is similar to other sulfonamide-containing compounds, which have been shown to exhibit significant therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Streptococcus agalactiae | 100 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting amino acid metabolism pathways. In vitro studies suggest that it effectively inhibits branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of branched-chain amino acids.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound was found to be effective against MRSA strains, with an IC50 value of 44 nM, highlighting its potential as a therapeutic agent against resistant bacterial infections .
- Enzyme Inhibition Research : Another significant study focused on the inhibition of BCATs using this compound. The research demonstrated that it could reduce BCAT activity significantly, suggesting its potential use in treating conditions associated with amino acid metabolism dysregulation .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(5-ethylsulfonylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3O2S/c1-2-13(11,12)6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3 |
InChI Key |
YTMAFORUNYIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1)CN |
Origin of Product |
United States |
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